molecular formula C8H19NO B13181459 4-(Aminomethyl)-4-methylhexan-3-OL

4-(Aminomethyl)-4-methylhexan-3-OL

Cat. No.: B13181459
M. Wt: 145.24 g/mol
InChI Key: MZZFEGVQGFWTNO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methylhexan-3-OL is an organic compound with a complex structure that includes an amine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methylhexan-3-OL can be achieved through several methods. One common approach involves the reaction of 4-methylhexan-3-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methylhexan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, such as chlorine or bromine, in the presence of a base.

Major Products

    Oxidation: Formation of 4-methylhexan-3-one or 4-methylhexanal.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)-4-methylhexan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methylhexan-3-OL involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different structural framework.

    Aminomethylphosphonic acid: Contains an aminomethyl group and a phosphonic acid group.

    4-(Aminomethyl)pyridine: Features an aminomethyl group attached to a pyridine ring.

Uniqueness

4-(Aminomethyl)-4-methylhexan-3-OL is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-(aminomethyl)-4-methylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(10)8(3,5-2)6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

MZZFEGVQGFWTNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(CC)CN)O

Origin of Product

United States

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